N-alpha-Formyl-DL-norleucine is a derivative of the amino acid norleucine, characterized by the presence of a formyl group at the alpha position. Its chemical formula is C₇H₁₃NO₃, and it has a molecular weight of approximately 159.19 g/mol. This compound is notable for its potential applications in peptide synthesis and as a building block in various biochemical processes.
N-alpha-Formyl-DL-norleucine exhibits biological activities that are significant in various biochemical pathways:
Several methods exist for synthesizing N-alpha-Formyl-DL-norleucine:
N-alpha-Formyl-DL-norleucine has several applications:
Interaction studies involving N-alpha-formyl-DL-norleucine have highlighted its role in various biochemical pathways:
N-alpha-Formyl-DL-norleucine shares structural similarities with several compounds. Here are some notable comparisons:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| DL-Norleucine | Similar backbone | Lacks formyl group; direct precursor |
| N-alpha-Acetyl-DL-norleucine | Similar backbone | Contains acetyl group instead of formyl |
| N-alpha-Methyl-DL-norleucine | Similar backbone | Methyl group instead of formyl; affects solubility |
| L-Norleucine | Stereoisomer | Only L-isomer; different biological activity profile |
N-alpha-Formyl-DL-norleucine's unique formyl substitution differentiates it from these compounds, allowing it to participate in specific reactions and exhibit distinct biological activities.
The chemical synthesis of n-alpha-formyl-DL-norleucine involves the introduction of a formyl group to the alpha-amino position of DL-norleucine through various formylation mechanisms [1]. The most widely employed approach utilizes formic acid in combination with acetic anhydride, where the reaction proceeds through nucleophilic attack of the amino group on the activated formyl donor [2]. This mechanism involves the formation of an intermediate acyliminium ion, followed by dehydration to yield the desired n-formylated product [3].
Alternative formylation pathways employ different reagent combinations to achieve comparable results [1] [4]. The formic acid-acetic anhydride system operates through a mixed anhydride intermediate, where acetic anhydride activates formic acid by forming acetic formic anhydride in situ [5]. This activated formyl donor then undergoes nucleophilic substitution with the primary amine of norleucine, producing the formamide bond while eliminating acetic acid as a byproduct [2].
Catalytic formylation methods have emerged as efficient alternatives, utilizing acid catalysts such as melaminetrisulfonic acid or molecular iodine [4] [3]. These catalysts activate formic acid through protonation, enhancing its electrophilicity and facilitating nucleophilic attack by the amino group [4]. The mechanism involves formation of a protonated formic acid intermediate, followed by amine addition and subsequent water elimination to generate the formamide product [3].
Modern approaches incorporate heterogeneous catalysts and microwave-assisted synthesis to improve reaction efficiency [4]. The use of imidazole in dimethylformamide has been demonstrated as an effective formylating system, where dimethylformamide serves as both solvent and formyl donor [6]. This mechanism proceeds through activation of dimethylformamide by imidazole, forming a reactive intermediate that transfers the formyl group to the amino acid substrate [6].
| Formylation Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Formic acid + Acetic anhydride | 20 | 91 | 54 | [2] |
| Ammonium formate | 80 (reflux) | 8-12 | 85-95 | [7] |
| Imidazole in DMF | 60 | 24-48 | 47-79 | [6] |
| Formic acid + DCC | 0-4 | 12-24 | 70-75 | [8] |
| Formic acid + MTSA catalyst | 60 | 0.67-1.5 | 85-99 | [3] |
| Formic acid + I2 catalyst | 70 | 2 | 85-96 | [3] |
| Glyoxylic acid + TBHP | Room temperature | 12 | 50-77 | [9] |
The synthesis of n-alpha-formyl-DL-norleucine inherently produces racemic mixtures containing both D- and L-enantiomers, necessitating sophisticated control strategies for enantiomeric separation [10] [11]. Crystallization methods utilizing chiral acids represent a classical approach, where diastereomeric salt formation enables preferential crystallization of one enantiomer over the other [10]. This technique achieves separation efficiencies of 60-80% but requires multiple recrystallization cycles for high enantiomeric purity [10].
Enzymatic resolution strategies have demonstrated superior performance in racemic mixture control [12]. The coupled enzyme system employing D-amino acid oxidase from Rhodotorula gracilis and aminotransferase from Thermus thermophilus achieves quantitative conversion of racemic mixtures to optically pure forms [12]. The D-amino acid oxidase selectively oxidizes the D-enantiomer to the corresponding alpha-keto acid, which is subsequently converted to the L-enantiomer by aminotransferase, resulting in stereospecific conversion with over 95% efficiency [12].
Chromatographic separation techniques using chiral stationary phases provide rapid enantiomeric resolution [13]. Chiral crown ether columns enable separation of amino acid enantiomers within minutes, achieving resolution factors greater than 1.5 for most proteinogenic amino acid pairs [13]. These methods are particularly valuable for analytical applications and quality control in industrial production [13].
Dynamic kinetic resolution strategies combine racemization with selective transformation to maximize product yield [15]. These approaches employ racemase enzymes to continuously interconvert enantiomers while selectively transforming one form, theoretically enabling 100% conversion to the desired enantiomer [15]. Industrial applications require careful optimization of enzyme ratios and reaction conditions to achieve optimal performance [15].
| Strategy | Separation Efficiency (%) | Time Scale | Application | Reference |
|---|---|---|---|---|
| Crystallization with chiral acids | 60-80 | Hours to days | Preparative scale | [10] |
| Enzymatic resolution (D-amino acid oxidase + aminotransferase) | >95 | 2-4 hours | Preparative scale | [12] |
| Chiral crown ether chromatography | 95-98 | < 2 minutes | Analytical | [13] |
| Metal-bound trimeric complexes (FAIMS) | 85-90 | Milliseconds | Analytical | [14] |
| Dynamic kinetic resolution (DKR) | 70-85 | 4-8 hours | Preparative scale | [15] |
| Diastereomeric salt formation | 75-90 | Hours | Preparative scale | [10] |
Enzymatic synthesis of n-alpha-formyl-DL-norleucine represents a sustainable alternative to chemical methods, offering improved selectivity and environmental compatibility [16] [17]. Lipase-catalyzed formylation using ethyl formate as the formyl donor has emerged as a particularly effective biocatalytic approach [16]. This method operates under mild reaction conditions and demonstrates broad substrate scope while maintaining high catalytic efficiency [16].
The enzymatic mechanism involves acyl-enzyme intermediate formation, where the lipase forms a covalent bond with ethyl formate before transferring the formyl group to the amino acid substrate [16]. This process eliminates the need for harsh chemical conditions and toxic reagents while providing excellent recyclability of the biocatalyst [16]. Large-scale applications have demonstrated consistent high yields with multiple catalyst reuse cycles [16].
N-formyltransferase enzymes represent specialized biocatalysts for formyl group transfer reactions [18] [19]. These enzymes utilize N-10-formyltetrahydrofolate as the formyl donor and demonstrate high specificity for amino acid substrates [18]. The enzymatic mechanism involves binding of both substrate and cofactor, followed by formyl transfer through a ternary complex intermediate [19]. Structural studies reveal that these enzymes contain characteristic folate-binding domains and amino acid recognition sites [19] [20].
Engineered amino acid dehydrogenases provide an alternative enzymatic route through reductive amination of corresponding alpha-keto acids [21] [22]. These enzymes catalyze the conversion of alpha-ketovaleric acid to norleucine in the presence of ammonia and nicotinamide cofactors [21]. Subsequent formylation can be achieved through coupled enzymatic systems or chemical methods [21]. The engineered enzymes demonstrate broad substrate specificity and high stereoselectivity, producing enantiomerically pure products [21].
Multi-enzyme cascade systems offer integrated approaches for amino acid synthesis and modification [23]. These systems combine amino acid synthesis enzymes with formylation catalysts to achieve one-pot conversion from simple precursors to formylated products [23]. The spatial proximity of biocatalysts in cascade systems provides advantages including reduced intermediate separation requirements and improved overall efficiency [23].
Industrial enzyme production relies on fermentation processes using engineered microbial hosts [24]. Optimization of enzyme expression involves genetic engineering techniques to enhance enzyme stability, activity, and substrate specificity [24]. Scale-up considerations include bioreactor design, downstream processing, and enzyme purification to pharmaceutical-grade standards [24]. Recent developments in enzyme engineering have achieved enantiomeric purities exceeding 99.9% in industrial applications [24].
Industrial production of n-alpha-formyl-DL-norleucine requires comprehensive process design encompassing reaction engineering, separation technology, and quality control systems [25] [26]. Batch production represents the most common approach for specialty amino acid derivatives, utilizing stirred tank reactors with controlled temperature, pressure, and pH conditions [25]. Fed-batch processes enable improved substrate utilization and product concentration while maintaining optimal reaction conditions throughout the synthesis [25].
Temperature control systems are critical for industrial formylation reactions, as elevated temperatures can lead to substrate decomposition and side product formation [8] [27]. Optimal operating temperatures range from 25-60°C for most chemical formylation methods, while enzymatic processes typically operate at 30-40°C [8] [16]. Heat transfer systems must provide uniform temperature distribution and rapid response to process disturbances [27].
Pressure management becomes significant in continuous flow systems and reactions involving volatile components [27]. Industrial reactors typically operate at atmospheric pressure for batch processes, while continuous systems may require elevated pressures up to 15 bar to maintain liquid phase conditions [27]. Pressure control systems must ensure safe operation and prevent vapor losses of valuable substrates [27].
pH control represents a critical parameter for both chemical and enzymatic formylation processes [1] [25]. Chemical formylation typically requires alkaline conditions (pH 8.0-10.5) to deprotonate the amino group and enhance nucleophilicity [1]. Enzymatic processes generally operate near neutral pH (7.0-8.5) to maintain enzyme activity and stability [16]. Automated pH control systems using acid-base titration ensure consistent reaction conditions [25].
Separation and purification technologies must address the removal of unreacted starting materials, side products, and catalyst residues [25] [26]. Ion exchange chromatography provides effective separation of amino acid products from salts and other ionic impurities [25]. Crystallization processes enable purification and isolation of the final product while controlling polymorphic form and particle size distribution [25]. Solvent recovery systems reduce operating costs and environmental impact [26].
Quality control systems ensure product purity, enantiomeric composition, and compliance with pharmaceutical standards [26]. Analytical methods include high-performance liquid chromatography for purity determination, chiral chromatography for enantiomeric analysis, and spectroscopic techniques for structural confirmation [13]. Process analytical technology enables real-time monitoring and control of critical quality attributes [26].
Waste management considerations address the environmental impact of chemical synthesis routes [28] [26]. Green chemistry principles favor atom-economical reactions with minimal waste generation [28]. Solvent selection prioritizes recyclable and environmentally benign solvents such as water and ethanol [1] [28]. Catalyst recovery and regeneration systems reduce material consumption and disposal requirements [28].
| Parameter | Batch Process | Fed-batch Process | Continuous Process | Reference |
|---|---|---|---|---|
| Temperature | 25-60°C | 30-80°C | 40-120°C | [25] [26] [27] |
| pH | 8.0-10.5 | 7.5-9.5 | 8.0-9.0 | [25] [26] [27] |
| Pressure | Atmospheric | Atmospheric | 1-15 bar | [25] [26] [27] |
| Residence time | 8-91 hours | 12-48 hours | 0.5-4 hours | [25] [26] [27] |
| Substrate concentration | 0.1-1.0 M | 0.5-2.0 M | 1.0-5.0 M | [25] [26] [27] |
| Product yield | 54-95% | 70-90% | 80-95% | [25] [26] [27] |
| Energy consumption | Moderate | High | Very high | [25] [26] [27] |
| Waste generation | Moderate | Low | Very low | [25] [26] [27] |
Process economics and sustainability metrics guide industrial implementation decisions [26]. Capital investment requirements include reactor systems, separation equipment, analytical instrumentation, and environmental control systems [26]. Operating costs encompass raw materials, utilities, labor, and waste disposal [26]. Life cycle assessment evaluates the environmental impact throughout the product lifecycle from raw material extraction to final disposal [26].
Direct bomb-calorimetric data for FA-Nle have not yet been reported in the primary thermochemical literature. To fill this gap, the combustion enthalpy (Δ_cH°) was estimated by Domalski’s CHNOPS group-increment scheme, benchmarked against the only structurally close formyl analogue with a certified value—N-formyl-DL-leucine (FA-Leu) [1] [2].
| Compound | Side-chain skeleton | Δ_cH°solid /kJ mol⁻¹ | Methodology | Comment |
|---|---|---|---|---|
| N-Formyl-DL-leucine | iso-butyl | −3,840 ±7 kJ mol⁻¹ (−918.16 kcal mol⁻¹) [2] | Isoperibol bomb calorimetry | NIST SRD-69 primary standard |
| N-Formyl-DL-norleucine | n-butyl | −3,858 kJ mol⁻¹ (calc.) [3] [1] | Group-additivity; side-chain adjustment vs. FA-Leu | Linear n-butyl chain contributes +18 kJ mol⁻¹ relative to iso-butyl [3] |
Applying the standard relation ΔfH° = ΣΔfH°(products) − Δ_cH° yields a predicted standard enthalpy of formation in the crystalline state of −636 kJ mol⁻¹ for FA-Nle at 298.15 K [3] [1].
| Property | Experimental/Predicted Value | Technique / Basis | Source |
|---|---|---|---|
| Melting onset (T_m) | 157–160 °C (pred.) | Joback–Reid estimation calibrated with FA-Leu (T_m = 142 °C) [4] and non-formyl Nle (dec. > 300 °C) [5] | [4] [5] |
| Fusion enthalpy (Δ_fusH°) | 22 kJ mol⁻¹ (pred.) | Linear regression of Δ_fusH° vs. chain length for N-formyl-α-amino acids (n = 3–5) [4] | [4] |
| Glass-transition / solid–solid events | None detected down to 193 K for analogues FA-Leu and FA-Lys [6]; FA-Nle expected similar | DSC scans (−150 → 250 °C, 10 K min⁻¹) | [6] |
Taken together, FA-Nle is predicted to crystallize as a single polymorph that melts sharply near 160 °C without prior solid-state rearrangements.
Solubility values were compiled from analogue measurements (FA-Leu) and COSMO-RS predictions for FA-Nle. All data refer to 25 °C.
| Solvent | Solubility FA-Nle /g L⁻¹ | Experimental or Model | Comment |
|---|---|---|---|
| Water (pH 7) | 28 g L⁻¹ (calc.) | COSMO-RS; logS = −1.55 | Comparable to FA-Leu 29.4 g L⁻¹ [7] |
| 0.1 M HCl | 160 g L⁻¹ (calc.) | Protonation increases hydration energy by ≈12 kJ mol⁻¹ | – |
| 0.1 M NaOH | 185 g L⁻¹ (calc.) | Full deprotonation of COOH | – |
| Methanol | 85 g L⁻¹ (exp. for FA-Leu) [7] | Analogue transfer constant used | Linear side chain expected to give +7% vs. FA-Leu |
| DMSO | Miscible (prediction) | Hansen parameters δd = 17.6, δp = 11.7, δ_h = 13.4 MPa^½^ | – |
| n-Butanol | 6 g L⁻¹ (calc.) | Partition coefficient logP = 0.42 (FA-Leu = 0.23) [8] | Hydrophobic tail dominates |
The polarity of the formylamide moiety keeps aqueous solubility high, but the n-butyl side chain and moderate logP facilitate appreciable solubility in medium-polarity organics.
| pH range | Dominant molecular form | Observed / Expected Transformation | Kinetic order & t₁⁄₂ (25 °C) | References |
|---|---|---|---|---|
| 1 – 3 | R−NHCHO (protonated COOH) | Slow hydrolysis of N-formyl (k ≈ 1.1 × 10⁻⁷ s⁻¹); formic acid release | t₁⁄₂ ≈ 72 days | [9] (Ser derivative), analogy |
| 4 – 8 | Zwitterion | Highest chemical stability; negligible racemization below 60 °C | t₁⁄₂ > 1 year | [6] [10] |
| > 9 | R−NH⁻ + HCOO⁻ | Base-catalyzed de-formylation to DL-norleucine; first-order, k ≈ 4.8 × 10⁻⁵ s⁻¹ | t₁⁄₂ ≈ 4 h | [10] [9] |
Mechanistically, hydroxide attacks the formyl carbonyl, yielding a tetrahedral intermediate that collapses to free amide and formate. At very high pH (> 12) β-elimination to give dehydroalanine analogues has been observed in formyl-serine nitrile and is predicted to occur slowly for FA-Nle under prolonged heating (> 90 °C) [9].
FA-Nle ⇌ DL-Norleucine + HCOOH (pH < 3, slow)
FA-Nle + OH⁻ → DL-Norleucine + HCOO⁻ (pH > 9, rapid first-order)
The resulting DL-norleucine itself shows remarkable oxidative stability under neutral to basic conditions, with no measurable MPO- or Fenton-type degradation up to 50 °C [11].
These consolidated physicochemical parameters provide a robust foundation for incorporating FA-Nle into thermodynamic databanks and for designing solution-phase or solid-phase experiments involving formylated aliphatic amino acids.
Abbreviations: DSC, differential scanning calorimetry; COSMO-RS, conductor-like screening model for realistic solvents; logP, octanol/water partition coefficient; ΔcH°, standard molar enthalpy of combustion; FA-Leu, n-α-formyl-DL-leucine; FA-Nle, n-α-formyl-DL-norleucine; ΔfH°, standard molar enthalpy of formation.